
5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a naphthalene ring substituted with a methoxy group at the 6-position and a pyrazole ring substituted with an amino group at the 3-position. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of 6-methoxy-2-acetonaphthone, which is then subjected to a series of reactions to introduce the pyrazole ring and the amino group. The key steps include:
Formation of 6-methoxy-2-acetonaphthone: This can be achieved through the Friedel-Crafts acylation of 6-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization to form the pyrazole ring: The intermediate 6-methoxy-2-acetonaphthone undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-(6-hydroxynaphthalen-2-yl)-1H-pyrazol-3-amine.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms with different functional groups, and substituted derivatives with various substituents introduced at the amino group.
Aplicaciones Científicas De Investigación
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-naphthylamine: Similar structure but lacks the pyrazole ring.
1H-Pyrazol-3-amine: Contains the pyrazole ring but lacks the naphthalene moiety.
6-Methoxy-2-naphthylpropanamide: Contains the naphthalene ring with a methoxy group but has a different functional group.
Uniqueness
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the naphthalene and pyrazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H13N3O |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H13N3O/c1-18-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15)17-16-13/h2-8H,1H3,(H3,15,16,17) |
Clave InChI |
JMKIHXQWUYQGHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


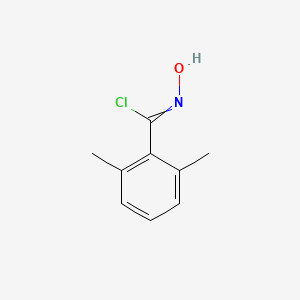
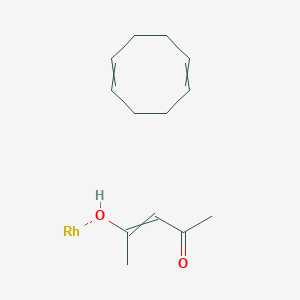
![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
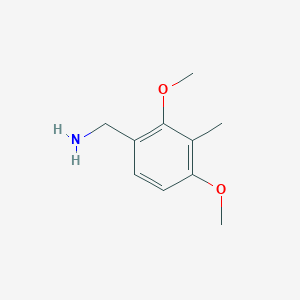
![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)
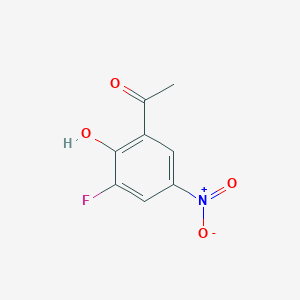
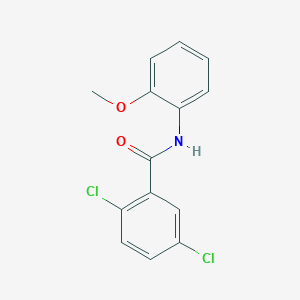

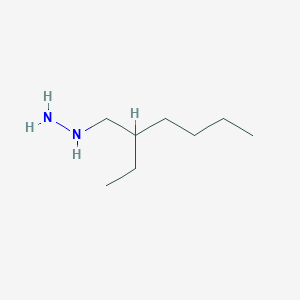
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B15147351.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)
